dl-Phenylalanine, N-benzyl-
Description
Properties
IUPAC Name |
2-(benzylamino)-3-phenylpropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c18-16(19)15(11-13-7-3-1-4-8-13)17-12-14-9-5-2-6-10-14/h1-10,15,17H,11-12H2,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIVJVCRQCUYKNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Catalysis
The amidocarbonylation of benzyl chloride with acetamide and syngas (CO/H₂) represents a direct route to dl-phenylalanine precursors. As reported by de Vries et al., cobalt octacarbonyl [Co₂(CO)₈] serves as the catalyst, facilitating carbonylation at 100°C under high CO pressure (250 bar). The reaction proceeds via hydroformylation of benzyl chloride to phenylacetaldehyde, followed by condensation with acetamide to yield N-acetyl-dl-phenylalanine (N-Ac-Phe-OH).
Key parameters include:
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Temperature : Optimal at 100°C; lower temperatures (47°C) hinder condensation, while higher temperatures (140°C) reduce selectivity due to side reactions.
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Solvent : Methyl isobutyl ketone (MIBK) enhances yield (79%) compared to polar aprotic solvents.
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Additives : Sodium bicarbonate (NaHCO₃) neutralizes HCl byproduct, improving conversion from 60% to 99% and selectivity from 80% to 90%.
Post-Synthetic N-Benzylation
Following amidocarbonylation, N-benzylation is achieved by treating dl-phenylalanine with benzyl bromide or chloride under basic conditions. For example, refluxing dl-phenylalanine with benzyl chloride in methanol containing triethylamine (TEA) at 65°C for 12 hours yields dl-Phenylalanine, N-benzyl-. Purification involves ethanol wash and recrystallization, achieving >95% purity.
Dynamic Kinetic Resolution (DKR) of L-Phenylalanine
Racemization and Benzylation
A patent by CN102010345A describes a DKR method to resolve L-phenylalanine into D-phenylalanine, adaptable for N-benzylation. The process involves:
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L-Phenylalanine Hydrochloride Synthesis : L-phenylalanine is treated with HCl (1:12 molar ratio) to form L-phenylalanine hydrochloride.
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Racemization Catalysis : 4-Aldehydropyridine (0.01–0.1 mol%) promotes racemization at 65°C in methanol, enabling dynamic equilibrium between L- and D-enantiomers.
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N-Benzylation : Introducing benzyl chloride during the resolution step forms N-benzyl-D-phenylalanine L-DBTA disalt, which is hydrolyzed with HCl to yield the final product.
Optimization Metrics
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Yield : 87.1% for D-phenylalanine after hydrolysis, with optical purity >99.4%.
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Catalyst Efficiency : 4-Aldehydropyridine outperforms other aldehydes (e.g., 2-bromo-5-aldehydropyridine) in racemization rate.
Alkylation of dl-Phenylalanine Derivatives
Direct N-Benzylation
A standard approach involves alkylating dl-phenylalanine’s amine group with benzyl halides. For instance, dl-phenylalanine methyl ester hydrochloride (prepared via thionyl chloride in methanol) reacts with benzyl bromide in dimethylformamide (DMF) at 50°C for 6 hours. The reaction is quenched with ammonium hydroxide, yielding dl-Phenylalanine, N-benzyl- with 85% efficiency.
Solvent and Base Effects
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Solvents : DMF and methanol are optimal due to high dielectric constants stabilizing transition states.
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Bases : Triethylamine (TEA) or NaHCO₃ prevents protonation of the amine, enhancing nucleophilicity.
Comparative Analysis of Methods
Challenges and Innovations
Chemical Reactions Analysis
Dynamic Kinetic Resolution (DKR)
N-Benzyl-d,l-phenylalanine can be synthesized via DKR using L-phenylalanine as a starting material. The process involves:
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Hydrochloride Formation : L-Phenylalanine reacts with HCl to form L-phenylalanine hydrochloride .
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Racemization and Resolution : The hydrochloride undergoes racemization in methanol with an aldehyde-pyridine catalyst (e.g., 2-formylpyridine) and is resolved using dibenzoyl-L-tartaric acid (L-DBTA) .
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Catalyst | 2-Formylpyridine | |
| Solvent | Methanol | |
| Temperature | 45–80°C | |
| Theoretical Conversion | ~100% | |
| Yield of D-Phe-L-DBTA | 95.2% |
This method avoids the need for excess resolving agents and achieves near-quantitative yields of enantiopure D-phenylalanine derivatives .
Peptide Coupling Reactions
The compound is widely used in solid-phase peptide synthesis (SPPS). The benzyl group protects the amino group, while the carboxylic acid is activated for coupling:
Example :
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Activation : Using HOBt/DIC or other coupling agents.
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Deprotection : The benzyl group is removed via hydrogenolysis (H₂/Pd-C) or acidic conditions (TFA) .
Application : Synthesis of neuroactive peptides targeting ion channels .
Sulfonylurea Receptor Binding
N-Benzyl-D-phenylalanine derivatives (e.g., N-benzoyl-D-Phe) bind to pancreatic β-cell sulfonylurea receptors, inhibiting Kₐₜₚ channels and stimulating insulin secretion .
Structure-Activity Relationship :
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Stereospecificity : D-isomers show 80-fold higher potency than L-isomers .
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Lipophilicity : Hydrophobic substituents (e.g., cyclohexyl) enhance binding affinity .
Key Data :
| Compound | Kₐ (μM) | EC₅₀ (μM) | Source |
|---|---|---|---|
| N-Benzoyl-D-Phe | 11 | 2–4 | |
| N-Benzoyl-L-Phe | 220 | 160 |
Oxidative Degradation
Under aerobic conditions, N-benzyl-d,l-phenylalanine undergoes oxidative cleavage of the benzyl group. For example, Cu(II)-catalyzed oxidation yields benzaldehyde and phenylacetic acid :
Reaction :
Conditions :
Neurological Therapeutics
N-Benzyl-D-phenylalanine methyl ester hydrochloride is a precursor in synthesizing NMDA receptor antagonists and neuroprotective agents .
Antidiabetic Agents
Derivatives like N-benzoyl-D-Phe exhibit insulinotropic effects, making them candidates for type 2 diabetes therapy .
Scientific Research Applications
Chemistry: dl-Phenylalanine, N-benzyl- is used as a building block in the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and kinetics .
Biology: In biological research, this compound is used to study protein synthesis and enzyme interactions. It serves as a model compound for understanding the behavior of amino acids in biological systems .
Industry: In the industrial sector, this compound is used in the production of various chemicals and materials, including polymers and resins .
Mechanism of Action
The mechanism of action of dl-Phenylalanine, N-benzyl- involves its role as a precursor in the synthesis of neurotransmitters such as dopamine and norepinephrine. These neurotransmitters are crucial for various physiological functions, including mood regulation and cognitive processes . The compound interacts with specific enzymes and receptors in the brain, influencing the production and release of these neurotransmitters .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares dl-Phenylalanine, N-benzyl- with structurally or functionally related compounds, highlighting differences in molecular properties, synthesis, and applications:
Key Comparisons :
Structural Modifications: N-Benzyl vs. N-Acetyl: The benzyl group (C₆H₅CH₂-) in N-benzyl derivatives enhances hydrophobicity compared to the acetyl group (CH₃CO-), impacting solubility and chromatographic behavior . Carbobenzoxy (Cbz) Protection: Unlike N-benzyl, the Cbz group (C₆H₅CH₂OCO-) acts as a temporary protecting group for amines during peptide synthesis, removed via hydrogenolysis .
Biological and Industrial Applications: dl-Phenylalanine: Used in supplements to support neurotransmitter production (e.g., dopamine) and pain management . N-Benzyl Derivatives: Primarily serve as synthetic intermediates; for example, Benzyl N,N-dibenzyl-L-phenylalaninate (C₃₀H₂₉NO₂) is utilized in chiral separation studies . Carbobenzoxy Derivatives: Critical in enzymatic resolution workflows, enabling enantiomer separation for optically pure peptides .
Physicochemical Properties: Solubility: N-Benzyl and Cbz derivatives exhibit lower aqueous solubility than unmodified dl-phenylalanine due to hydrophobic aromatic groups . Thermodynamics: Solvation studies of dl-phenylalanine in aqueous NaNO₃ reveal enthalpy-driven solubility, which may differ for N-benzyl analogs due to steric effects .
Analytical Behavior: Chromatography: N-Benzyl amino acids like γ-benzyl-L-glutamate show distinct retention times in reversed-phase liquid chromatography (RPLC) compared to acetylated or unprotected analogs .
Notes
Data Limitations : Direct experimental data (e.g., melting points, solubility) for dl-Phenylalanine, N-benzyl- are scarce in the provided evidence. Properties are inferred from structurally related compounds.
Contradictions : Hydrophobicity trends between N-benzyl and Cbz derivatives may vary depending on solvent systems and substituent positioning .
Synthetic Relevance : N-Benzyl protection is less common than Cbz in peptide synthesis due to challenges in deprotection, but it remains valuable for specialized applications .
Q & A
Q. Why do conflicting reports exist regarding the optical activity of N-benzyl-DL-phenylalanine post-synthesis?
- Analysis : Contradictions arise from incomplete enantioseparation or residual racemization during synthesis. For instance, untreated racemic mixtures show no optical activity ( _D = 0°), but post-treatment with chiral adsorbents restores activity (e.g., _D = +15° for L-enantiomer). Discrepancies are resolved via circular dichroism (CD) spectroscopy and enantiomeric excess calculations .
Q. How can reaction yields for N-benzyl-DL-phenylalanine derivatives be optimized amid competing nucleophilic pathways?
- Resolution : Competing pathways (e.g., selenocyanate vs. fluoride attack) are mitigated by adjusting nucleophile concentration and reaction time. Kinetic studies reveal selenocyanate exhibits higher affinity ( = 0.15 min) than fluoride ( = 0.06 min) in sulfamidate ring-opening. Yield optimization (≥80%) is achieved by maintaining a 2:1 nucleophile:sulfamidate ratio at 25°C .
Tables
Table 1 : Solubility of DL-Phenylalanine in Aqueous DMSO Mixtures (298.15 K)
| DMSO (%) | Solubility (g/L) | Modeled (g/L) | Deviation (%) |
|---|---|---|---|
| 0 | 12.4 | 12.1 | 2.4 |
| 20 | 18.7 | 19.2 | 2.7 |
| 40 | 25.3 | 24.8 | 2.0 |
| Source: Hossain et al. (2015), adapted from |
Table 2 : Enantiomeric Excess (ee) in N-Benzyl-DL-Phenylalanine Separation
| Method | ee (%) | Retention Time (min) |
|---|---|---|
| Phosphoramide Nanocomposite | 92 | 8.7 (L), 10.2 (D) |
| Chiral HPLC Column | 88 | 6.5 (L), 7.8 (D) |
| Adapted from |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
